1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one
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Overview
Description
. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications.
Preparation Methods
The synthesis of 1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one involves several steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired quality and consistency.
Chemical Reactions Analysis
1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperidine ring or the benzimidazole moiety.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving NOP receptor antagonists.
Industry: The compound is used in the development of new pharmaceuticals targeting NOP receptors.
Mechanism of Action
The mechanism of action of 1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one involves its binding to the NOP receptor, thereby blocking the receptor’s interaction with its natural ligand, nociceptin . This inhibition modulates various signaling pathways involved in pain perception, stress response, and other physiological processes .
Comparison with Similar Compounds
1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one is unique due to its high selectivity and potency as a NOP receptor antagonist . Similar compounds include other NOP receptor antagonists like SB-612111 and UFP-101 . (±)-J 113397 stands out due to its specific binding affinity and pharmacokinetic properties .
Biological Activity
1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one, also known by its CAS number 217461-40-0, is a compound that has garnered attention for its potential biological activities, particularly as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C24H37N3O2
- Molecular Weight : 399.579 g/mol
- InChI Key : MBGVUMXBUGIIBQ-UHFFFAOYSA-N
- PubChem CID : 21186500
The primary mechanism of action for this compound involves its role as a selective antagonist at the NOP receptor. The NOP receptor is part of the opioid receptor family and is implicated in various physiological processes, including pain modulation, anxiety, and stress responses.
Selectivity Profile
Research indicates that this compound exhibits high selectivity for the NOP receptor with an IC50 value of approximately 2.3 nM , while showing significantly weaker interactions with other opioid receptors (κ, μ, δ) with IC50 values exceeding 1000 nM . This selectivity is crucial for minimizing side effects commonly associated with non-selective opioid receptor agonists.
Analgesic Effects
In preclinical studies, the compound demonstrated significant analgesic effects in models of acute and chronic pain. For instance:
- In a mouse model, administration of this compound resulted in a notable reduction in nociceptive responses as measured by the tail-flick test, indicating its potential utility in pain management .
Impact on Neuropathic Pain
Further investigations into neuropathic pain models revealed that this compound could effectively reduce hyperalgesia and allodynia, conditions often associated with nerve injury. Its ability to modulate pain pathways suggests it could serve as a therapeutic agent for neuropathic pain disorders .
Pharmacokinetic Properties
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics:
- High gastrointestinal absorption
- Blood-brain barrier permeability : Yes
- P-glycoprotein substrate : No
These properties enhance its potential as a central nervous system-active drug .
Safety and Side Effects
While initial findings are promising regarding efficacy, comprehensive safety evaluations are necessary. Current data do not indicate significant toxicity at therapeutic doses; however, ongoing studies are needed to fully elucidate the safety profile in long-term use.
Summary of Research Findings
Properties
Molecular Formula |
C24H37N3O2 |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
1-[1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one |
InChI |
InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3 |
InChI Key |
MBGVUMXBUGIIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4 |
Origin of Product |
United States |
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